Cas no 1492399-16-2 (1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride)

1-(Propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring an imidazole backbone with an isopropyl substituent. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds. Its key advantages include high reactivity due to the sulfonyl chloride moiety, enabling efficient derivatization under mild conditions. The imidazole ring enhances solubility in polar solvents, facilitating handling in various reaction systems. The isopropyl group may contribute to steric modulation, influencing selectivity in subsequent transformations. This reagent is valuable in pharmaceutical and agrochemical research for constructing complex molecular architectures. Proper handling under inert conditions is recommended due to its moisture-sensitive nature.
1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride structure
1492399-16-2 structure
Product Name:1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride
CAS No:1492399-16-2
MF:C7H11ClN2O2S
MW:222.692439317703
MDL:MFCD21701518
CID:5244060
PubChem ID:66163658
Update Time:2026-03-08

1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • [1-(Propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride
    • 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride
    • MDL: MFCD21701518
    • Inchi: 1S/C7H11ClN2O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3
    • InChI Key: JJSCTISEKXHOFX-UHFFFAOYSA-N
    • SMILES: C1N(C(C)C)C(CS(Cl)(=O)=O)=CN=1

1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride Pricemore >>

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1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:1492399-16-2)1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride
Order Number:A1000302
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:56
Price ($):590.0
Email:sales@amadischem.com

Additional information on 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride

Research Briefing on 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride (CAS: 1492399-16-2) in Chemical Biology and Pharmaceutical Applications

1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride (CAS: 1492399-16-2) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its imidazole core and sulfonyl chloride functional group, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and covalent protein modifiers.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride as a key building block for the synthesis of irreversible inhibitors targeting Bruton's tyrosine kinase (BTK). The researchers employed this compound to introduce a reactive sulfonyl group that forms covalent bonds with cysteine residues in the BTK active site, resulting in highly potent and selective inhibitors with potential applications in autoimmune diseases and B-cell malignancies.

In parallel research, scientists have explored the photophysical properties of derivatives synthesized from 1492399-16-2. A team at MIT reported in ACS Chemical Biology that modifications of this scaffold yielded fluorescent probes capable of real-time monitoring of enzymatic activity in live cells. The unique electronic properties imparted by the imidazole-sulfonyl combination enabled the development of ratiometric sensors with improved signal-to-noise ratios compared to conventional fluorophores.

The compound's reactivity profile has also been systematically investigated. Quantum mechanical calculations published in Physical Chemistry Chemical Physics (2024) revealed that the sulfonyl chloride group in 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent imidazole ring. This computational insight has guided synthetic chemists in optimizing reaction conditions for nucleophilic substitutions while minimizing unwanted side reactions.

From a pharmaceutical development perspective, recent patent applications (WO202318765A1, 2023) have disclosed novel prodrug strategies utilizing 1492399-16-2 as a masking group for amine-containing therapeutics. The isopropyl-imidazole moiety improves membrane permeability, while the sulfonyl chloride serves as a cleavable linker that releases the active drug upon intracellular reduction. This approach has shown promise in overcoming formulation challenges for polar drug candidates.

Ongoing safety evaluations of 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride have yielded important handling guidelines. A 2024 toxicological assessment in Chemical Research in Toxicology recommended strict control of moisture during storage and handling, as hydrolysis products may exhibit different toxicity profiles. However, the compound demonstrated favorable stability in anhydrous organic solvents commonly used in medicinal chemistry workflows.

Looking forward, the unique structural features of 1492399-16-2 continue to inspire innovative applications. A recent preprint (ChemRxiv 2024) describes its use in creating DNA-encoded chemical libraries for target identification, where the compound's dual functionality enables efficient diversification of screening compounds. This approach may accelerate the discovery of novel biological targets in complex disease pathways.

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Amadis Chemical Company Limited
(CAS:1492399-16-2)1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride
A1000302
Purity:99%
Quantity:1g
Price ($):590.0
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